PROTAC CDK9 degrader-6
CAS No.:
Cat. No.: VC16624915
Molecular Formula: C42H49Cl2N9O8
Molecular Weight: 878.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H49Cl2N9O8 |
|---|---|
| Molecular Weight | 878.8 g/mol |
| IUPAC Name | 4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
| Standard InChI Key | SRUVBNFPTDBESG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Introduction
Chemical and Structural Properties of PROTAC CDK9 Degrader-6
PROTAC CDK9 degrader-6 is a bifunctional molecule comprising a CDK9-binding ligand, a linker, and an E3 ubiquitin ligase-recruiting moiety. The compound’s aminopyrazole core facilitates selective CDK9 inhibition, while a polyethylene glycol (PEG)-based linker connects it to a cereblon (CRBN)-binding domain, enabling recruitment of the CRL4 E3 ligase complex . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 878.8 g/mol |
| CAS Number | 2935587-91-8 |
| DC (CDK9 42) | 0.10 μM |
| DC (CDK9 55) | 0.14 μM |
| Solubility | Stable in DMSO (>10 mM) |
The compound’s rigidity, conferred by a biphenyl linker, enhances ternary complex formation between CDK9, PROTAC CDK9 degrader-6, and CRBN, as observed in structurally analogous degraders . This design minimizes off-target effects, with kinome-wide profiling confirming >100-fold selectivity for CDK9 over other kinases .
Mechanism of Action: Proteasome-Mediated CDK9 Degradation
PROTAC CDK9 degrader-6 operates via a catalytic, sub-stoichiometric mechanism, inducing polyubiquitination of CDK9 and subsequent proteasomal degradation . The process involves three stages:
Ternary Complex Formation
The PROTAC simultaneously binds CDK9 and CRBN, forming a stable CDK9–PROTAC–CRBN complex. Structural studies of similar degraders suggest that optimal linker length (e.g., 12–16 atoms) maximizes this interaction . Competition assays confirm that degradation is abrogated by excess CDK9 inhibitors or CRBN binders, validating the requirement for dual engagement .
Ubiquitination and Degradation Kinetics
Upon complex formation, CDK9 is ubiquitinated at lysine residues proximal to the PROTAC-binding site. In MV411 leukemia cells, PROTAC CDK9 degrader-6 (1 μM) reduces CDK9 levels by >90% within 6 hours, with effects sustained for 24 hours post-treatment . Degradation follows first-order kinetics, with a rate constant () of 0.83 hr at 16 nM, comparable to the potent degrader KI-CDK9d-32 (1.04 hr) .
Transcriptional and Epigenetic Consequences
CDK9 degradation disrupts RNA polymerase II (Pol II) phosphorylation at Serine 2, halting transcriptional elongation . In gastroesophageal adenocarcinoma (GEAC) models, this leads to:
-
MCL-1 suppression: 70% reduction in MCL-1 protein levels at 6 hours ;
-
Chromatin remodeling: Increased accessibility at 1,240 genomic loci, reactivating tumor suppressor genes ;
-
YAP/TEAD inhibition: Downregulation of Hippo pathway targets, sensitizing radiation-resistant cells .
In Vitro Efficacy and Selectivity
Anti-Proliferative Activity
PROTAC CDK9 degrader-6 exhibits potent growth inhibition in hematologic and solid tumor models:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MV411 (AML) | 0.15 | MCL-1 suppression, apoptosis induction |
| MOLT-4 (T-ALL) | 0.22 | MYC network disruption |
| GEAC (Radiation-Resistant) | 0.18 | YAP/TEAD inhibition, epigenetic reactivation |
Notably, the compound shows 3–5-fold greater potency in radiation-resistant GEAC cells compared to parental lines, attributed to heightened CDK9 dependency in DNA repair pathways .
Selectivity Profiling
Mass spectrometry-based proteomics in MiaPaCa2 pancreatic cells revealed >95% degradation specificity for CDK9 over other CDKs (e.g., CDK1, CDK7, CDK12) . Off-target degradation was limited to three non-kinase proteins, all with roles in transcriptional regulation .
Comparative Analysis with Second-Generation CDK9 Degraders
While PROTAC CDK9 degrader-6 demonstrates robust activity, newer analogs exhibit enhanced properties:
KI-CDK9d-32’s superior potency stems from a pomalidomide-derived CRBN binder, reducing off-target ubiquitination of neo-substrates like IKZF1/3 . Conversely, PROTAC CDK9 degrader-6’s aminopyrazole moiety may enhance blood-brain barrier penetration, a property yet to be tested.
Therapeutic Implications and Future Directions
Oncology Applications
CDK9 degradation synergizes with BCL-2 inhibition (e.g., Venetoclax) in pancreatic cancer, overcoming resistance mediated by MCL-1 overexpression . In GEAC, combining PROTAC CDK9 degrader-6 with YAP/TEAD inhibitors reduces tumor growth by 82% in xenograft models .
Challenges and Limitations
-
Hook effect: Degradation efficiency declines at >355 nM due to binary complex saturation ;
-
Resynthesis rates: CDK9 protein levels rebound 48 hours post-treatment, necessitating optimized dosing schedules ;
-
In vivo data: No pharmacokinetic or toxicity profiles are publicly available for PROTAC CDK9 degrader-6.
Future Research Priorities
-
CNS malignancies: Evaluate blood-brain barrier penetration in glioblastoma models;
-
Combination therapies: Test synergy with BET inhibitors or immune checkpoint blockers;
-
PROTAC optimization: Develop isoform-selective degraders targeting CDK9 42 or 55.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume